molecular formula C18H14N4O4S2 B2494912 (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 864976-82-9

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No. B2494912
CAS RN: 864976-82-9
M. Wt: 414.45
InChI Key: VAKQTKWUESIWBM-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazole derivatives are a class of organic compounds that contain a benzene ring fused to a thiazole ring . They are known for their wide range of biological activities, including cytotoxic and antibacterial properties .


Synthesis Analysis

Benzo[d]thiazole derivatives can be synthesized through various methods. One common method involves the 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The benzo[d]thiazole moiety is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This makes it a promising building block in the synthesis of semiconductors for plastic electronics .


Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazole derivatives are diverse, depending on the functional groups attached to the benzo[d]thiazole core. For example, they can undergo 1,3-dipolar cycloaddition reactions to form 1,2,3-triazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives can vary widely depending on their structure. Generally, they are stable compounds due to the electron-deficient nature of the benzo[d]thiazole core .

Mechanism of Action

The mechanism of action of benzo[d]thiazole derivatives can vary depending on their structure and the biological target. For instance, some benzo[d]thiazole derivatives have shown cytotoxic activity against human cancer cell lines .

Safety and Hazards

The safety and hazards associated with benzo[d]thiazole derivatives can vary depending on their specific structure. Some derivatives have shown cytotoxic activity, suggesting that they could be harmful if not handled properly .

Future Directions

The future research directions in the field of benzo[d]thiazole derivatives are vast. Given their wide range of biological activities, these compounds are of interest in the development of new therapeutic agents. Furthermore, their unique electronic properties make them promising candidates for applications in organic electronics .

properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S2/c1-26-7-6-21-14-5-3-12(22(24)25)9-16(14)28-18(21)20-17(23)11-2-4-13-15(8-11)27-10-19-13/h2-5,8-10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKQTKWUESIWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.